4-(acetylamino)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and an acetamidobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution, where a benzyl halide reacts with a thiol group on the thiadiazole ring.
Acetamidation: The final step involves the acetamidation of the benzamide moiety, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylsulfanyl and acetamidobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- 5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H18N4O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-acetamido-N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H18N4O2S2/c1-13(24)20-16-9-7-15(8-10-16)18(25)21-19-23-22-17(27-19)12-26-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |
InChI Key |
KXZFKHDXWZZSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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